4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
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Overview
Description
4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic compound with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . This compound belongs to the class of other fatty heterocyclic compounds and is known for its unique structural features, which include a cyclopentane ring fused with a furan ring and multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves several steps. One common method includes the cycloaddition of cyclopentadiene with dichloroacetyl chloride, followed by Baeyer-Villiger oxidation to form the intermediate compound . This intermediate is then resolved using optically active phenethylamine and subjected to a Prins reaction with polyformaldehyde. The final product is obtained through hydrolysis and reduction with zinc dust .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc dust and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,5R,6aS)-5-Hydroxy-4-[(1E,3S)-3-hydroxyoct-1-en-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one
- (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Uniqueness
4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is unique due to its specific structural features, including the presence of multiple hydroxyl groups and a fused cyclopentane-furan ring system
Properties
CAS No. |
62145-17-9 |
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Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
4-(3-hydroxy-3-methyloctyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C16H30O4/c1-3-4-5-7-16(2,19)8-6-11-12-9-15(18)20-14(12)10-13(11)17/h11-15,17-19H,3-10H2,1-2H3 |
InChI Key |
BOQBWTAFIWXVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCC1C2CC(OC2CC1O)O)O |
Origin of Product |
United States |
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